

What is Nicotinuric Acid-d4 and its chemical structure

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Compound of Interest

Compound Name: Nicotinuric Acid-d4

Cat. No.: B564728

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An In-Depth Technical Guide to **Nicotinuric Acid-d4**

Introduction

Nicotinuric Acid-d4 is the deuterated, or labeled, form of nicotinuric acid.[1][2] Nicotinuric acid itself is a metabolite of nicotinic acid (also known as niacin or Vitamin B3).[3][4] In the fields of pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like **Nicotinuric Acid-d4** are invaluable tools. They serve primarily as internal standards for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly to the endogenous analyte during sample extraction, chromatography, and ionization, leading to accurate and precise quantification.

Chemical Structure and Properties

Nicotinuric Acid-d4 is structurally identical to nicotinuric acid, with the exception of four deuterium atoms replacing four hydrogen atoms on the pyridine ring of the nicotinic acid moiety. Its systematic name is N-[(3-Pyridinyl-d4)carbonyl]glycine.

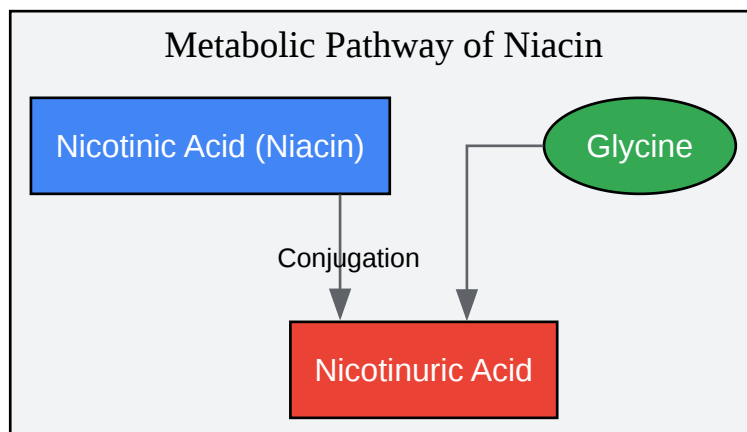
Table 1: Chemical and Physical Properties of **Nicotinuric Acid-d4**

Property	Value	Reference(s)
CAS Number	1216737-36-8	
Molecular Formula	C ₈ H ₄ D ₄ N ₂ O ₃	
Molecular Weight	184.19 g/mol	
Alternate Names	N-[(3-Pyridinyl-d ₄)carbonyl]glycine	

Metabolic Pathway: Formation of Nicotinuric Acid

Nicotinic acid (Niacin) undergoes metabolism in the body through two primary pathways. One of these pathways involves the conjugation of nicotinic acid with the amino acid glycine to form nicotinuric acid. This biotransformation is a crucial step in the clearance of niacin.

Understanding this pathway is essential for pharmacokinetic studies of niacin and its derivatives.



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Caption: Metabolic conversion of Nicotinic Acid to Nicotinuric Acid.

Experimental Protocols

Nicotinuric Acid-d₄ is an ideal internal standard for the quantification of nicotinic acid and nicotinuric acid in biological matrices like plasma. Below is a representative experimental

protocol for an LC-MS/MS method, based on established methodologies.

Objective: To quantify the concentration of nicotinic acid and nicotinuric acid in human plasma.

Internal Standard: **Nicotinuric Acid-d4**

4.1. Sample Preparation

- Thawing: Allow frozen human plasma samples to thaw at room temperature.
- Spiking: To 100 μL of plasma, add 50 μL of the internal standard working solution (**Nicotinuric Acid-d4** in a suitable solvent). For calibration standards and quality control samples, also add 50 μL of the respective working solutions of unlabeled nicotinic acid and nicotinuric acid.
- Protein Precipitation: Add 200 μL of acetonitrile to the plasma sample to precipitate proteins.
- Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

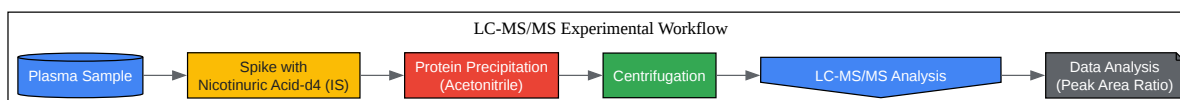
4.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A suitable column for separating polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a C18 column, can be used.
 - Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate. For example, methanol-2 mM ammonium acetate (3:97, v/v).
 - Flow Rate: A typical flow rate is around 1 mL/min, which may be split before entering the mass spectrometer.
 - Injection Volume: 40 μL .
 - Elution: Isocratic elution is often sufficient for this analysis.

- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for both nicotinic acid and nicotinuric acid, as it readily forms deprotonated molecules.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For instance:
 - Nicotinic Acid: m/z 122.0 \rightarrow 78.0
 - Nicotinuric Acid: m/z 178.7 \rightarrow 78.0
 - **Nicotinuric Acid-d4** (Internal Standard): m/z 182.7 \rightarrow 82.0 (theoretical, based on the d4 label on the pyridine ring which fragments)

4.3. Data Analysis

The concentration of nicotinic acid and nicotinuric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Nicotinuric Acid-d4**). A calibration curve is constructed by plotting these ratios against the known concentrations of the calibration standards. The concentrations in the unknown samples are then interpolated from this curve.



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